molecular formula C17H19N3O2S B10758491 (3r)-3-[(1,2,3,4-Tetrahydroisoquinolin-7-Yloxy)methyl]-2,3-Dihydrothieno[2,3-F][1,4]oxazepin-5-Amine

(3r)-3-[(1,2,3,4-Tetrahydroisoquinolin-7-Yloxy)methyl]-2,3-Dihydrothieno[2,3-F][1,4]oxazepin-5-Amine

Cat. No.: B10758491
M. Wt: 329.4 g/mol
InChI Key: UDFXWCLBONUMNA-CYBMUJFWSA-N
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Description

. These compounds are characterized by their tetrahydrogenated isoquinoline derivatives. The compound has a molecular formula of C17H19N3O2S and a molecular weight of 329.417 Da .

Preparation Methods

The synthesis of (3R)-3-[(1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine involves several steps. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline moiety, followed by the formation of the thieno[2,3-f][1,4]oxazepin ring system. The final step involves the coupling of these two moieties under specific reaction conditions. Industrial production methods may include techniques such as hot melt extrusion and spray drying to ensure the stability and purity of the final product .

Chemical Reactions Analysis

(3R)-3-[(1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with various biological targets. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of (3R)-3-[(1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine involves its interaction with specific molecular targets, such as nitric oxide synthase. This interaction leads to the modulation of various biochemical pathways, resulting in its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(3R)-3-[(1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine can be compared with other tetrahydroisoquinoline derivatives. Similar compounds include tetrahydroisoquinoline itself, as well as other derivatives with different substituents on the isoquinoline ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[2,3-f][1,4]oxazepin ring system, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

(3R)-3-(1,2,3,4-tetrahydroisoquinolin-7-yloxymethyl)-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine

InChI

InChI=1S/C17H19N3O2S/c18-17-16-15(4-6-23-16)22-10-13(20-17)9-21-14-2-1-11-3-5-19-8-12(11)7-14/h1-2,4,6-7,13,19H,3,5,8-10H2,(H2,18,20)/t13-/m1/s1

InChI Key

UDFXWCLBONUMNA-CYBMUJFWSA-N

Isomeric SMILES

C1CNCC2=C1C=CC(=C2)OC[C@@H]3COC4=C(C(=N3)N)SC=C4

Canonical SMILES

C1CNCC2=C1C=CC(=C2)OCC3COC4=C(C(=N3)N)SC=C4

Origin of Product

United States

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